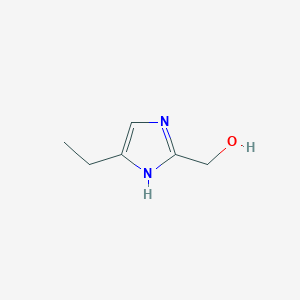

(5-ethyl-1H-imidazol-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-ethyl-1H-imidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-5-3-7-6(4-9)8-5/h3,9H,2,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPCLDKBSXJSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethyl 1h Imidazol 2 Yl Methanol and Its Analogues

Regioselective Synthetic Pathways to the (5-ethyl-1H-imidazol-2-yl)methanol Core

The precise placement of substituents on the imidazole (B134444) ring is a critical challenge in synthetic chemistry. Regioselective strategies are paramount for efficiently producing the desired 2,5-disubstituted pattern of this compound, avoiding the formation of unwanted isomers and simplifying purification processes.

Multi-Step Approaches from Precursors to this compound

Multi-step syntheses provide a high degree of control over the final product architecture by building the molecule in a sequential, step-by-step manner. The synthesis of this compound can be envisioned through a logical sequence starting from simple, acyclic precursors.

A plausible route begins with the formation of an α-dicarbonyl or equivalent species that already contains the ethyl group. For instance, the synthesis could commence from 3-oxo-2-propyl-pentanoate, which can be reacted with a source of ammonia (B1221849) and a synthon for the C2-hydroxymethyl group. However, a more common and versatile strategy involves building the imidazole ring first and then introducing the required functional groups.

One established method for creating substituted imidazoles involves the condensation of an α-haloketone with an amidine. To achieve the target structure, one could start with 1-bromo-2-pentanone. Reaction with formamidine (B1211174) would theoretically yield 4-ethyl-imidazole, which is not the desired regioisomer. Therefore, a more controlled approach is necessary.

A more regioselective pathway involves the initial synthesis of an imidazole-2-carboxylate ester, which can then be functionalized. For example, a reaction between an appropriate 1,2-dicarbonyl compound, an aldehyde, and ammonia (a variation of the Radziszewski synthesis) can provide a specifically substituted imidazole. A potential multi-step pathway could involve:

Formation of an ethyl-substituted precursor : Synthesis of 1,2-diketones like 2,3-pentanedione.

Imidazole Ring Construction : Condensation of the diketone with an appropriate aldehyde and ammonia source to form the 2,4,5-substituted imidazole.

Functional Group Manipulation : Subsequent chemical transformations to install the hydroxymethyl group at the C2 position and ensure the ethyl group is at C5.

A patent for a related, more complex molecule, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole, outlines a multi-step route starting from 2-acetyl-1-indanone, which is first alkylated with ethyl bromide. google.com The resulting 2-acetyl-2-ethyl-1-indanone is then brominated and cyclized with formamide (B127407) to construct the imidazole ring. google.com This highlights a strategy of preparing a precursor that contains the desired ethyl group before forming the heterocycle.

One-Pot and Multicomponent Cycloaddition Reactions for Imidazole Construction

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple synthetic steps into a single procedure without isolating intermediates. nih.gov Several MCRs are well-suited for constructing the imidazole core.

The Radziszewski synthesis and its modern variations are powerful tools. This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. To synthesize analogues of the target compound, one could use a dicarbonyl like 2,3-pentanedione, glyoxal (B1671930) (as the aldehyde precursor to the C2 position), and ammonia. This would directly generate 4,5-diethyl-1H-imidazole, demonstrating the principle but requiring careful selection of starting materials for the desired 2,5-substitution pattern.

More advanced MCRs provide greater control and diversity. For instance, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. researchgate.net By choosing the appropriate building blocks, this method can be adapted to produce a wide range of imidazole analogues. Similarly, reactions of vinyl azides with aldehydes and amines under metal-free conditions provide a convenient route to 1,2,5-trisubstituted imidazoles. organic-chemistry.org

Another powerful approach is the van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. Mild and efficient protocols allow for the single-pot synthesis of 1,4-disubstituted or 1,4,5-trisubstituted imidazoles from TosMIC and in situ generated imines. organic-chemistry.org This method offers regioselective control based on the chosen substrates.

Below is a table summarizing various multicomponent strategies for imidazole synthesis.

| Reaction Name/Type | Key Reactants | Product Type | Ref. |

| Radziszewski Synthesis | 1,2-Diketone, Aldehyde, Ammonia | Tri- or Tetrasubstituted Imidazoles | researchgate.net |

| Four-Component Reaction | 1,2-Diketone, Aldehyde, Amine, NH₄OAc | 1,2,4,5-Tetrasubstituted Imidazoles | researchgate.net |

| From Vinyl Azides | Vinyl Azide, Aldehyde, Amine | 1,2,5-Trisubstituted Imidazoles | organic-chemistry.org |

| Van Leusen Synthesis | TosMIC, Aldehyde, Amine | 1,4- or 1,4,5-Trisubstituted Imidazoles | organic-chemistry.org |

| [3+2] Cycloaddition | 2H-Azirines, Benzimidates | Multisubstituted Imidazoles | organic-chemistry.org |

| Phospha-münchnone Cycloaddition | Imines, Acid Chlorides, N-nosyl Imines | Highly Substituted Imidazoles | acs.org |

Strategic Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. imperial.ac.uk This approach is crucial for accessing the target molecule from a more readily available imidazole precursor.

A key FGI for the synthesis of this compound is the reduction of a carboxylic acid or ester at the C2 position. For example, a precursor such as ethyl 5-ethyl-1H-imidazole-2-carboxylate can be synthesized via established methods. This ester can then be reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com This transformation is generally high-yielding and provides direct access to the 2-hydroxymethyl moiety.

Another critical FGI is the introduction of the ethyl group at the C5 position. This can be challenging due to the potential for reaction at other sites on the imidazole ring (C4 or N1/N3). A regioselective approach involves the use of a protecting group on the imidazole nitrogen, followed by directed metallation. For instance, N-protected imidazoles, such as 1-methoxymethylimidazole, can undergo 2,5-dilithiation using a strong base like n-butyllithium. rsc.org The resulting dianion can then be selectively quenched with an electrophile. Sequential quenching, first at the more reactive C2 position and then at the C5 position with an ethylating agent (e.g., iodoethane), followed by deprotection, would yield the desired 5-ethyl substituted core.

Emerging Synthetic Techniques Applied to this compound Synthesis

Modern synthetic chemistry continues to provide novel and more efficient tools for constructing complex molecules. Emerging techniques such as vicarious nucleophilic substitution and metal-free C-N bond formation offer powerful alternatives to traditional methods for synthesizing and functionalizing imidazoles.

Applications of Vicarious Nucleophilic Substitution (VNS) for Imidazole Functionalization

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. wikipedia.orgchemeurope.com The reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group on the nucleophilic carbon. organic-chemistry.org

While the imidazole ring itself is electron-rich, the introduction of a strong electron-withdrawing group, such as a nitro group, can render it susceptible to VNS. For example, research has shown that 1-methyl-5-nitro-1H-imidazole can undergo VNS at the C4 position. researchgate.net A phenylsulfonylmethyl group can be introduced at this position by reacting the nitroimidazole with chloromethyl phenyl sulfone in the presence of a strong base. researchgate.net

To apply this to the synthesis of the target compound, one could envision a strategy starting with a 2-substituted imidazole containing an activating group (e.g., a nitro group) at the C4 or C5 position. VNS could then be used to introduce a carbon substituent which can be subsequently converted into an ethyl group. This method provides a pathway for C-H functionalization that complements traditional cross-coupling reactions. The general mechanism involves the addition of the carbanion to the electron-deficient ring, followed by base-induced β-elimination of the leaving group to restore aromaticity. kuleuven.be

Metal-Catalyst-Free Allylation and Alkylation Protocols for N-Substitution

While the primary target compound is N-unsubstituted, the synthesis of N-substituted analogues is often desirable for modulating physicochemical and pharmacological properties. Traditional N-alkylation of imidazoles often requires harsh conditions or metal catalysts. Recently, efficient metal-catalyst-free protocols have been developed.

One notable method involves the N-nucleophilic allylic substitution of Morita–Baylis–Hillman (MBH) alcohols and acetates with imidazoles. beilstein-journals.orgnih.gov This reaction proceeds under mild conditions, often in refluxing toluene, without the need for any catalyst or additive. researchgate.net It allows for the regioselective α-substitution, providing N-allyl and N-alkyl imidazole derivatives in good to high yields. beilstein-journals.org This strategy is particularly useful for creating a library of N-substituted analogues of this compound.

The table below details representative conditions for the metal-free N-allylation of imidazoles.

| Imidazole Substrate | Allylic Partner | Conditions | Product | Yield | Ref. |

| Imidazole | Cyclic MBH Acetate | Toluene, reflux, 24h | N-Allyl Imidazole | 82% | nih.gov |

| Imidazole | Cyclic MBH Acetate (5-membered ring) | Toluene, reflux | N-Allyl Imidazole | 65% | nih.gov |

| Benzimidazole | Cyclic MBH Acetate | Toluene, reflux, 24h | N-Allyl Benzimidazole | 87% | beilstein-journals.org |

| Imidazole | Acyclic MBH Alcohol | Toluene, reflux, DABCO | 1,4-Adduct | 84% | researchgate.net |

These advanced methodologies provide a robust toolkit for the synthesis of this compound and its diverse analogues, enabling further exploration of their potential applications.

Chemical Transformations and Derivatization Studies of 5 Ethyl 1h Imidazol 2 Yl Methanol

Reactivity of the Hydroxymethyl Moiety in (5-ethyl-1H-imidazol-2-yl)methanol

The hydroxymethyl group at the 2-position of the imidazole (B134444) ring is a primary site for chemical modification, enabling selective oxidation, as well as nucleophilic and electrophilic substitution reactions.

The hydroxymethyl group of imidazole derivatives can be selectively oxidized to yield corresponding aldehydes or carboxylic acids. For instance, the oxidation of (1-alkyl-1H-imidazol-2-yl)methanol derivatives to aldehydes can be achieved with high purity using reagents like Dess-Martin periodinane (DMP) in methylene (B1212753) chloride. Stronger oxidizing agents, such as potassium permanganate, can further oxidize the hydroxymethyl group to a carboxylic acid. The ethyl group at the 5-position helps to stabilize the imidazole ring, preventing its decomposition during these oxidation reactions.

The resulting oxidized products, such as 2-formylimidazoles and imidazole-2-carboxylic acids, are valuable intermediates in the synthesis of more complex molecules. Characterization of these products is typically performed using spectroscopic methods like NMR and IR, as well as mass spectrometry.

Table 1: Selective Oxidation Reactions of Imidazole-2-yl-methanol Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| (1-alkyl-1H-imidazol-2-yl)methanol | Dess-Martin periodinane (DMP) | 1-alkyl-1H-imidazole-2-carbaldehyde | |

| (2-Ethyl-4-methyl-1H-imidazol-5-yl)methanol | Potassium permanganate | 2-Ethyl-4-methyl-1H-imidazole-5-carboxylic acid | smolecule.com |

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. For example, treatment of (3-methyl-3H-imidazol-4-yl)-methanol with thionyl chloride leads to the formation of 5-chloromethyl-1-methyl-1H-imidazole hydrochloride. chemicalbook.com This chloro-derivative can then react with various nucleophiles, such as amines or thiols, to introduce a wide range of functional groups.

Electrophilic substitution at the hydroxymethyl group is less common but can occur after conversion to a more reactive intermediate.

Table 2: Nucleophilic Substitution at the Hydroxymethyl Group

| Starting Material | Reagent | Intermediate | Nucleophile | Product | Reference |

| (3-methyl-3H-imidazol-4-yl)-methanol | Thionyl chloride | 5-chloromethyl-1-methyl-1H-imidazole | - | 5-chloromethyl-1-methyl-1H-imidazole hydrochloride | chemicalbook.com |

| 1-(4-substituted phenyl)-4,5-diphenyl-1H-imidazole-2-thione | Ethyl chloroacetate | - | - | Ethyl (4,5-diphenyl-1-(4-nitrophenyl)-1H-imidazol-2-yl-thio) acetate (B1210297) | sapub.org |

Modifications and Functionalization of the Imidazole Nucleus

The imidazole ring itself is a versatile scaffold that can undergo various modifications, including reduction, N-alkylation, and cyclization reactions to form fused heterocyclic systems.

The imidazole ring can be reduced to its corresponding imidazoline (B1206853) or imidazolidine (B613845) derivatives. However, the aromatic nature of the imidazole ring makes it relatively resistant to reduction. Strong reducing agents like lithium aluminum hydride are typically required. stackexchange.com The reduction of imidazolium (B1220033) salts with reagents such as sodium borohydride (B1222165) can lead to the formation of imidazolines, although ring-opening to form diamines can be a competing side reaction, particularly in protic solvents. stackexchange.com The stability of the resulting reduced ring can also be a concern, with some imidazolines being unstable under even slightly acidic conditions. stackexchange.com

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation or other substitution reactions. The regioselectivity of N-alkylation depends on the substituents present on the imidazole ring and the reaction conditions. beilstein-journals.org For this compound, there are two nitrogen atoms available for substitution. The presence of substituents and the choice of base and solvent can influence which nitrogen is preferentially alkylated. beilstein-journals.org For instance, N-alkylation of various imidazole derivatives has been carried out using alkyl halides in the presence of a base. nih.gov

Table 3: N-Alkylation of Imidazole Derivatives

| Imidazole Derivative | Alkylating Agent | Base | Solvent | Product | Reference |

| Imidazole | Acyclic MBH alcohol | DABCO | Toluene or Methanol (B129727) | N-substituted imidazole | beilstein-journals.org |

| 3-substituted indazoles | Alkyl bromide | Sodium hydride | Tetrahydrofuran (B95107) | N-1 alkylindazole | beilstein-journals.org |

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization of a suitably functionalized imidazole derivative. For example, photochemical cyclization of 2-iodo-N-(2-arylethyl)imidazoles can lead to the formation of 5,6-dihydroimidazo[2,1-a]isoquinolines. psu.edu Another approach involves the reaction of amino-substituted imidazoles with bifunctional reagents to construct a new fused ring. For example, the reaction of 1,2-diaminoimidazoles with α,β-unsaturated ketones can lead to the formation of pyridazine (B1198779) or pyrimidine (B1678525) systems fused to the imidazole core. frontiersin.org

Furthermore, cyclization can be achieved through reactions involving both the imidazole ring and its substituents. For instance, a derivative of (S)-(1-(3-isopropyl-5-(arylamino)-3H- stackexchange.comrsc.orgrsc.orgtriazolo[4,5-d]pyrimidine-7-yl)pyrrolidine-2-yl) methanol undergoes dehydrative cyclization with POCl3 to form a fused imidazolo[1,2c] stackexchange.comrsc.orgrsc.orgtriazolo[4,5e]pyrimidine system. researchgate.net

Structure-Reactivity Relationships in this compound and its Modified Forms

The reactivity of this compound and its derivatives is intrinsically linked to the electronic and steric properties of the imidazole ring, the hydroxymethyl group at the 2-position, and the ethyl group at the 5-position. Understanding these relationships is crucial for predicting the outcomes of chemical transformations and for the rational design of new molecules with desired properties.

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3). This arrangement makes the ring electron-rich and susceptible to electrophilic attack, typically at the C4 or C5 positions. globalresearchonline.net However, the basicity of the pyridine-like nitrogen (pKa of imidazole is approximately 7) means that in acidic conditions, it can be protonated, which deactivates the ring towards electrophilic substitution. quora.com

The ethyl group at the 5-position is an electron-donating group (EDG) through an inductive effect. This property increases the electron density of the imidazole ring, potentially enhancing its reactivity towards electrophiles compared to unsubstituted imidazole. The position of the ethyl group can also sterically influence the approach of reagents to the N-1 and C-5 positions.

The hydroxymethyl group at the C-2 position is the primary site for many derivatization reactions. Its reactivity is influenced by the adjacent imidazole ring. The nitrogen atoms in the ring can exert an influence on the acidity of the hydroxyl proton and the stability of reaction intermediates.

Transformations of the hydroxymethyl group, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group (e.g., a halide), directly impact the electronic nature of the substituent at the C-2 position. For instance, oxidation to the electron-withdrawing aldehyde or carboxylate group would decrease the electron density of the imidazole ring, making it less reactive towards electrophilic substitution and influencing the acidity of the remaining N-H proton.

Derivatization of the hydroxymethyl group can lead to a variety of functional groups with altered reactivity. For example, conversion to an ether or ester introduces new functionalities that can participate in further reactions or modulate the biological activity of the molecule. The reactivity of these modified forms will be dependent on the specific nature of the introduced group.

Table 1: Summary of Potential Chemical Transformations of this compound based on Related Imidazole Derivatives

| Reaction Type | Reagents and Conditions (Inferred from Analogs) | Product Type |

| Oxidation | MnO₂, Dess-Martin periodinane, Swern oxidation | 5-ethyl-1H-imidazole-2-carbaldehyde |

| Halogenation | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | 2-(chloromethyl)-5-ethyl-1H-imidazole |

| N-Alkylation | Alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., NaH, K₂CO₃) | 1-alkyl-5-ethyl-1H-imidazol-2-yl)methanol |

| Esterification | Acyl chlorides or carboxylic anhydrides in the presence of a base | (5-ethyl-1H-imidazol-2-yl)methyl ester |

| Etherification | Alkyl halides with a strong base (Williamson ether synthesis) | 2-(alkoxymethyl)-5-ethyl-1H-imidazole |

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1h Imidazol 2 Yl Methanol and Its Derived Compounds

High-Resolution Vibrational Spectroscopy: FTIR and FT-Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. For (5-ethyl-1H-imidazol-2-yl)methanol , a detailed analysis of its vibrational spectra would reveal characteristic bands corresponding to its constituent parts: the imidazole (B134444) ring, the ethyl substituent, and the hydroxymethyl group.

Based on established spectroscopic data for similar imidazole-containing molecules, the FTIR spectrum of This compound is anticipated to exhibit a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the methanol (B129727) group and the N-H stretching of the imidazole ring. C-H stretching vibrations of the ethyl group and the imidazole ring would appear in the 3150-2850 cm⁻¹ range. The C=N and C=C stretching vibrations within the imidazole ring are expected to produce strong bands between 1650 and 1450 cm⁻¹. Bending vibrations for the CH₂ and CH₃ groups of the ethyl substituent would be found in the 1470-1370 cm⁻¹ region, while the C-O stretching of the primary alcohol is predicted to be in the 1050-1000 cm⁻¹ range.

The complementary FT-Raman spectrum would be particularly useful for observing the non-polar bonds. Symmetrical vibrations of the imidazole ring and the C-C backbone of the ethyl group, which are often weak in FTIR, would likely produce strong signals in the Raman spectrum. For instance, a study on 5-ethyl-1H-imidazole revealed characteristic Raman shifts for the imidazole ring vibrations mdpi.com.

Table 1: Predicted FTIR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FTIR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3300-3100 (broad) | 3300-3100 (weak) |

| Alcohol O-H | Stretching | 3400-3200 (broad) | 3400-3200 (weak) |

| Aromatic C-H | Stretching | 3150-3050 | 3150-3050 (strong) |

| Aliphatic C-H | Stretching | 2960-2850 | 2960-2850 (strong) |

| Imidazole Ring | C=N, C=C Stretching | 1650-1450 | 1650-1450 (medium) |

| Ethyl Group | CH₂/CH₃ Bending | 1470-1370 | 1470-1370 (medium) |

| Alcohol C-O | Stretching | 1050-1000 | 1050-1000 (weak) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural assignment of organic molecules in solution. A full suite of 1D and 2D NMR experiments would be required to unambiguously determine the connectivity and spatial arrangement of atoms in This compound .

The ¹H NMR spectrum would provide initial information on the number and types of protons. We would expect to see a triplet and a quartet for the ethyl group, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, a singlet for the C4-H proton of the imidazole ring, and a broad singlet for the N-H proton. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including those of the ethyl group, the hydroxymethyl carbon, and the three carbons of the imidazole ring.

Two-Dimensional NMR Correlation Spectroscopy (COSY, HSQC, HMBC)

To establish the complete bonding network, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton to its corresponding carbon atom. For example, the signal for the C4-H proton would correlate with the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different fragments of the molecule. For instance, correlations would be expected between the methylene protons of the hydroxymethyl group and the C2 and C=N carbons of the imidazole ring, as well as between the methylene protons of the ethyl group and the C4 and C5 carbons of the ring.

Nuclear Overhauser Effect (NOE) Studies for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) spectroscopy is used to determine the spatial proximity of atoms. In the case of This compound , NOE experiments (such as NOESY or ROESY) would be instrumental in confirming the substitution pattern on the imidazole ring. For example, an NOE would be expected between the protons of the ethyl group at C5 and the proton at C4, confirming their adjacent positions on the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| -CH₂-OH | ~4.6 | ~55 | C2, C=N |

| -OH | variable | - | - |

| Imidazole N-H | variable | - | - |

| Imidazole C4-H | ~6.8 | ~118 | C2, C5 |

| Ethyl -CH₂- | ~2.6 (q) | ~22 | C4, C5, -CH₃ |

| Ethyl -CH₃ | ~1.2 (t) | ~14 | C5, -CH₂- |

| Imidazole C2 | - | ~148 | -CH₂-OH |

| Imidazole C4 | - | ~118 | Ethyl -CH₂- |

| Imidazole C5 | - | ~135 | Ethyl -CH₂-, Ethyl -CH₃ |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no published crystal structure for This compound is currently available, data from related imidazole derivatives, such as ethyl 2-[2-(4-methylbenzoyl)-5-p-tolyl-1H-imidazol-1-yl]acetate, can offer insights researchgate.net.

A hypothetical crystal structure of This compound would likely exhibit hydrogen bonding interactions involving the hydroxyl group of the methanol substituent and the N-H group of the imidazole ring, potentially forming extended networks in the crystal lattice. The planarity of the imidazole ring and the conformation of the ethyl and hydroxymethyl substituents would be precisely determined.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 8-12 |

| b (Å) | 5-10 |

| c (Å) | 12-18 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bonds | O-H···N, N-H···O |

High-Resolution Mass Spectrometry for Accurate Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For This compound (C₆H₁₀N₂O), the expected exact mass can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent protonated molecule [M+H]⁺.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) |

| [C₆H₁₀N₂O + H]⁺ | 127.0866 | 127.0865 ± 0.0005 |

| [C₆H₁₀N₂O + Na]⁺ | 149.0685 | 149.0684 ± 0.0005 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This technique is used to confirm the empirical and molecular formula. The theoretical elemental composition of This compound can be calculated from its molecular formula, C₆H₁₀N₂O. Experimental values obtained from a CHN analyzer should closely match these theoretical values to verify the purity and stoichiometry of the synthesized compound.

Table 5: Elemental Analysis Data for this compound (C₆H₁₀N₂O)

| Element | Theoretical % | Found % (Hypothetical) |

| Carbon (C) | 57.12 | 57.10 ± 0.3 |

| Hydrogen (H) | 7.99 | 8.02 ± 0.3 |

| Nitrogen (N) | 22.21 | 22.18 ± 0.3 |

| Oxygen (O) | 12.68 | 12.70 (by difference) |

Computational and Theoretical Investigations of 5 Ethyl 1h Imidazol 2 Yl Methanol

Applications of 5 Ethyl 1h Imidazol 2 Yl Methanol in Advanced Materials and Catalysis

Design and Synthesis of Biomimetic Chelating Ligands from (5-ethyl-1H-imidazol-2-yl)methanol

Development of Metal Complexes with Imidazole-Derived Ligands

The synthesis of metal complexes using imidazole-derived ligands is a well-established field, driven by their diverse applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov The nitrogen atoms of the imidazole (B134444) ring act as excellent donors for a variety of metal ions. nih.govuminho.pt The presence of the hydroxymethyl group at the 2-position and the ethyl group at the 5-position of this compound allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

While specific research on the complexation of this compound is not extensively documented, the synthesis of related imidazole-based metal complexes provides a clear precedent. For instance, Schiff base ligands derived from 2-hydroxyacetophenone (B1195853) and various amines have been successfully used to form complexes with a range of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). orientjchem.orgjmchemsci.com Similarly, mixed ligand complexes of thiosemicarbazones with imidazole as a co-ligand have been synthesized and characterized. nih.gov

A plausible approach to synthesizing metal complexes of this compound would involve the reaction of the compound with a metal salt in a suitable solvent. The coordination could occur through the N3 nitrogen of the imidazole ring and potentially the hydroxyl group, leading to the formation of stable chelate structures. The ethyl group at the 5-position would likely influence the solubility and crystal packing of the resulting complexes.

A general synthetic scheme for the formation of a metal complex with this compound is presented below:

Scheme 1: General Synthesis of a Metal Complex with this compound

Where M is a metal ion, L is the this compound ligand, and n and x are stoichiometric coefficients.

Investigation of Metal-Ligand Coordination and Reactivity

The coordination of imidazole-based ligands to metal centers is influenced by several factors, including the nature of the metal ion, the substituents on the imidazole ring, and the reaction conditions. The N3 nitrogen of the imidazole ring is the primary coordination site due to its sp2 hybridization and available lone pair of electrons. uminho.pt The hydroxyl group of this compound can also participate in coordination, leading to the formation of a bidentate ligand. This chelation effect enhances the stability of the resulting metal complexes.

Studies on related systems, such as those involving 2-(hydroxymethyl)imidazoles, have shown that these ligands can coordinate to metal ions in a monodentate or bidentate fashion. researchgate.net The coordination mode can be influenced by the pH of the medium and the presence of other competing ligands. The reactivity of the coordinated ligand can also be altered. For example, the acidity of the hydroxyl proton may be increased upon coordination to a Lewis acidic metal center.

The ethyl group at the 5-position of the imidazole ring in this compound is expected to exert a steric influence on the coordination sphere of the metal ion. This can affect the geometry of the complex and its subsequent reactivity. For instance, in catalytic applications, the steric bulk of the ligand can control the access of substrates to the metal center, thereby influencing the selectivity of the reaction.

Role of this compound in Catalysis and Organocatalysis

The imidazole ring is a key functional group in many catalysts, both in biological and synthetic systems. The ability of the imidazole nitrogen to act as a nucleophile or a base makes it a versatile catalytic moiety. acs.orgyoutube.com this compound, with its combination of an imidazole ring and a hydroxyl group, has potential applications in both metal-catalyzed reactions and organocatalysis.

In the context of organocatalysis, the hydroxyl group of this compound can participate in hydrogen bonding interactions, activating electrophiles and directing the stereochemical outcome of reactions. The imidazole moiety can act as a Brønsted or Lewis base. The development of chiral catalysts based on the this compound scaffold could be a promising area of research for asymmetric synthesis. For example, organocatalytic asymmetric nucleophilic additions of alcohols to electrophiles are an emerging area of interest. nih.gov

Integration into Functional Materials Systems

The unique properties of this compound make it a valuable component for the development of functional materials. Its ability to participate in polymerization reactions and to be grafted onto surfaces allows for the creation of materials with tailored properties.

Applications in Polymer Chemistry and Surface Modification

Imidazole-containing polymers have gained significant attention due to their diverse applications, including as catalysts, ionic liquids, and membrane materials. rsc.org The hydroxyl group of this compound provides a convenient handle for its incorporation into polymer chains through esterification or etherification reactions. For instance, it can be used as a monomer or a functional comonomer in the synthesis of polyesters, polyethers, and polyurethanes.

The resulting polymers would possess the inherent properties of the imidazole group, such as its ability to coordinate with metal ions and its catalytic activity. This could lead to the development of novel polymer-supported catalysts or materials for metal ion sequestration. The synthesis of polymers with imidazole moieties has been explored using various techniques, including those that utilize polymer-supported reagents. nih.govresearchgate.net

Furthermore, the chemical modification of surfaces with imidazole derivatives has been shown to be an effective strategy for improving the performance of materials in various applications. nih.govacs.org For example, the functionalization of membrane surfaces with imidazole-containing compounds can enhance their antifouling properties and improve their efficiency in dye removal. nih.govacs.org Similarly, silica (B1680970) surfaces can be modified by covalently bonding imidazole derivatives. researchgate.net this compound could be grafted onto surfaces through its hydroxyl group, creating a surface with a high density of imidazole functionalities.

Development of Electrochemical Sensors Utilizing Imidazole Scaffolds

Electrochemical sensors offer a rapid, sensitive, and cost-effective method for the detection of a wide range of analytes, including heavy metal ions. nih.govacs.orgnih.gov The development of new materials for the modification of electrode surfaces is crucial for improving the selectivity and sensitivity of these sensors. Imidazole-based compounds are attractive candidates for this purpose due to their ability to bind strongly to metal ions.

The modification of an electrode surface with this compound could be achieved through electropolymerization or by covalent attachment. The resulting imidazole-functionalized electrode would be expected to exhibit enhanced sensitivity and selectivity for the detection of certain metal ions. The imidazole groups on the electrode surface would act as recognition elements, binding to the target metal ions and producing a measurable electrochemical signal.

Patents have described the use of transition metal complexes with (pyridyl)imidazole ligands as redox mediators in enzyme-based electrochemical sensors, highlighting the utility of imidazole scaffolds in this field. google.com The development of sensors based on biopolymers like chitosan, which can be modified with chelating agents, is also an active area of research for heavy metal detection. mdpi.com

The following table summarizes the potential interactions of an imidazole-modified electrode with various metal ions, which could be exploited for sensor development.

| Metal Ion | Potential Interaction with Imidazole |

| Cu(II) | Strong coordination, fluorescence quenching uminho.pt |

| Ni(II) | Coordination complex formation orientjchem.org |

| Co(II) | Coordination complex formation orientjchem.org |

| Zn(II) | Coordination complex formation orientjchem.org |

| Fe(II)/Fe(III) | Fluorescence enhancement uminho.pt |

| Al(III) | Fluorescence enhancement uminho.pt |

| Sn(II) | Fluorescence enhancement uminho.pt |

Exploration in Energy Storage Technologies (e.g., Batteries)

The imidazole scaffold is a promising component in the development of materials for energy storage devices, such as batteries and supercapacitors. Imidazole derivatives are being explored as curing agents for epoxy resins used in electrical and electronic applications, as well as components of polymer electrolytes.

Imidazole-based curing agents can significantly influence the dielectric properties and energy storage performance of epoxy resins. For instance, studies have shown that the structure of the imidazole derivative affects the breakdown strength, glass transition temperature, and dielectric loss of the cured epoxy. doaj.orgresearchgate.net Epoxy resins cured with certain imidazoles have demonstrated the potential for high energy storage density and efficiency. doaj.org For example, an epoxy film cured with an imidazole containing a pyrrole-type nitrogen achieved an energy storage density of 1.1 J/cm³ and an efficiency of 97% at an electric field of 200 MV/m. doaj.org

In the realm of battery technology, imidazole-based polymer electrolytes have shown promise for next-generation calcium batteries. nih.govchemrxiv.orgresearchgate.net These electrolytes can be synthesized by polymerizing vinylimidazole in the presence of a calcium salt, creating a gel electrolyte. nih.govchemrxiv.orgresearchgate.net The imidazole groups can effectively coordinate with calcium ions, facilitating ion transport. nih.govchemrxiv.orgresearchgate.net Such electrolytes have exhibited high room temperature conductivities of over 1 mS/cm and have demonstrated reversible redox activity in symmetric calcium cells. nih.govchemrxiv.orgresearchgate.net

Furthermore, imidazole-based molecules have been investigated as electrolyte additives to enhance the performance of lithium-ion batteries. For example, N,N'-carbonyldiimidazole (CDI) has been used as a solid electrolyte interphase (SEI)-forming additive in Graphite (B72142)||LiFePO4 batteries. nih.gov The addition of CDI can lead to the formation of a dense and stable SEI on the graphite anode, which improves the capacity retention of the battery. nih.gov

The following table summarizes the performance of some imidazole-based materials in energy storage applications:

| Application Area | Imidazole-Based Material | Key Performance Metric | Value |

| Epoxy Resin for Energy Storage | Epoxy cured with imidazole containing pyrrole-type nitrogen | Energy Storage Density | 1.1 J/cm³ @ 200 MV/m |

| Epoxy Resin for Energy Storage | Epoxy cured with imidazole containing pyrrole-type nitrogen | Energy Storage Efficiency | 97% @ 200 MV/m |

| Polymer Electrolyte for Calcium Batteries | Polyvinyl imidazole (PVIm) based gel electrolyte | Ionic Conductivity | >1 mS/cm at room temperature |

| Supercapacitor Separator | Benzimidazole-based polyimide (BI-PI) membrane | Specific Capacitance | 121 F/g |

| Supercapacitor Separator | Benzimidazole-based polyimide (BI-PI) membrane | Capacitance Retention | 77% |

This table presents data for various imidazole derivatives and not specifically for this compound.

Research in Agricultural Chemical Applications of Imidazole Derivatives

The imidazole ring is a key structural motif in a wide range of agrochemicals, including fungicides, herbicides, and insecticides. cabidigitallibrary.orgnih.gov The biological activity of these compounds is often attributed to the ability of the imidazole ring to interact with essential enzymes and proteins in the target organisms.

Fungicidal Activity: Imidazole derivatives are a well-established class of antifungal agents used in agriculture. nih.govresearchgate.netacs.orgnih.gov They are known to be effective against a broad spectrum of fungi, including those that cause diseases in crops. nih.govacs.org For example, prochloraz (B1679089) is a widely used imidazole fungicide in gardening and agriculture. nih.gov Research has also explored novel imidazole derivatives, such as 2-imidazolylchromones, which have shown significant fungicidal activity against plant pathogens like Sclerotium rolfsii and Fusarium oxysporum. acs.org

Herbicidal Activity: Imidazolinones are a major class of herbicides that contain a saturated imidazole ring. ekb.eg These compounds are effective against a variety of weeds in different crops. ekb.eg Research is ongoing to develop new imidazolinone derivatives with improved herbicidal activity. ekb.eg

Insecticidal Activity: Imidazole derivatives have also shown potential as insecticides. nih.govresearchgate.netcaliforniaagriculture.orgnih.gov For instance, imidacloprid (B1192907) is a neonicotinoid insecticide containing an imidazole ring that is used extensively for crop protection. nih.gov Studies have investigated the insecticidal properties of various other imidazole derivatives against pests like Plodia interpunctella and Nilaparvata lugens. nih.gov

The following table provides examples of the agricultural applications of some imidazole derivatives:

| Application | Imidazole Derivative Class/Example | Target Organism(s) |

| Fungicide | Prochloraz | Various fungi in gardening and agriculture |

| Fungicide | 2-Imidazolylchromones | Sclerotium rolfsii, Fusarium oxysporum |

| Herbicide | Imidazolinones | Grassy and broadleaf weeds |

| Insecticide | Imidacloprid | Various crop pests |

| Insecticide | Novel pyrazole (B372694) and imidazolone (B8795221) compounds | Plodia interpunctella, Nilaparvata lugens |

This table presents data for various imidazole derivatives and not specifically for this compound.

Molecular Interaction Studies of 5 Ethyl 1h Imidazol 2 Yl Methanol with Biological Targets Mechanistic Focus

Investigation of Enzymatic Interaction Mechanisms at the Molecular Level

The imidazole (B134444) moiety can participate in various non-covalent interactions that are crucial for enzymatic recognition and modulation. These include hydrogen bonding, metal coordination, and aromatic stacking interactions. The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, while the ring itself can engage in π-π stacking with aromatic amino acid residues within an enzyme's active site.

Binding Mode Analysis through Structural and Computational Methods

While specific crystallographic or NMR structures of (5-ethyl-1H-imidazol-2-yl)methanol bound to an enzyme are not currently available, computational docking studies on analogous imidazole-containing compounds offer insights into potential binding modes. For instance, studies on other imidazole derivatives have shown that the imidazole ring can orient itself within an enzyme's active site to interact with key residues. The ethyl group at the 5-position would likely occupy a hydrophobic pocket, while the methanol (B129727) group at the 2-position could form critical hydrogen bonds with polar residues or coordinated water molecules.

Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Enzyme Active Site

| Interaction Type | Interacting Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Imidazole N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond Acceptor | Imidazole N, Methanol -OH | His, Lys, Arg, Ser, Thr |

| Hydrophobic Interaction | Ethyl group | Leu, Ile, Val, Phe, Trp |

| π-π Stacking | Imidazole ring | Phe, Tyr, Trp, His |

Kinetic Studies of Enzyme Inhibition and Activation Pathways

Kinetic studies are essential to quantify the inhibitory or activating effects of a compound on an enzyme. For imidazole-based compounds, inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition. The specific mechanism and potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), are highly dependent on the enzyme and the precise structure of the inhibitor.

Due to the lack of specific data for this compound, a hypothetical data table based on findings for structurally related imidazole inhibitors of a generic kinase is presented below.

Table 2: Hypothetical Enzyme Inhibition Data for this compound and Analogs against a Target Kinase

| Compound | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| This compound | 150 | 75 | Competitive |

| 2-methyl-5-ethyl-1H-imidazole | 500 | 250 | Competitive |

| 5-phenyl-1H-imidazol-2-yl)methanol | 80 | 40 | Competitive |

Analysis of Receptor Binding Dynamics and Specificity

Beyond enzymes, imidazole-containing compounds are well-known to interact with a variety of receptors. For example, histamine (B1213489), an endogenous imidazole derivative, acts on histamine receptors (H1, H2, H3, and H4) to mediate a range of physiological responses. wikipedia.org The specificity of this compound for a particular receptor would be dictated by the precise complementarity of its size, shape, and electrostatic properties with the receptor's binding pocket.

Computational Modeling and Simulation of Molecular Recognition Events

In the absence of experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable tools for predicting and analyzing the molecular recognition of this compound with biological targets.

Molecular docking simulations can predict the preferred binding orientation and affinity of the compound within the active site of a target protein. These simulations would typically involve generating multiple conformations of the ligand and scoring them based on a force field that approximates the interaction energies.

Future Perspectives and Emerging Research Directions for 5 Ethyl 1h Imidazol 2 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of (5-ethyl-1H-imidazol-2-yl)methanol and its derivatives is increasingly geared towards sustainability and efficiency, aligning with the principles of green chemistry. bohrium.com Traditional multi-step syntheses of substituted imidazoles often involve harsh conditions, toxic solvents, and lengthy reaction times. asianpubs.org Consequently, research is pivoting towards methodologies that offer high yields, minimize waste, and utilize environmentally benign reagents and conditions. bohrium.com

Emerging strategies applicable to the synthesis of this target molecule include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times for imidazole (B134444) synthesis, often leading to higher yields and cleaner product profiles compared to conventional heating. researchgate.net

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a key green chemistry approach that reduces environmental impact and can simplify product purification. asianpubs.org One-pot multicomponent reactions, where multiple starting materials react in a single step, are particularly well-suited for this strategy. researchgate.net

Heterogeneous Catalysis: The use of reusable solid catalysts, such as silica-supported barium chloride or magnetic nanoparticles, offers significant advantages in terms of catalyst recovery and reuse, contributing to more economical and sustainable processes. researchgate.netresearchgate.net

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Imidazole Derivatives

| Feature | Conventional Synthesis | Sustainable Synthesis |

|---|---|---|

| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Ultrasound |

| Solvents | Often uses toxic organic solvents | Solvent-free conditions, water, or green solvents |

| Catalysts | Homogeneous catalysts, often metal-based | Reusable heterogeneous catalysts (e.g., zeolites, nanoparticles) researchgate.netresearchgate.net |

| Efficiency | Often multi-step, longer reaction times | One-pot reactions, shorter reaction times asianpubs.org |

| Waste Generation | Higher waste production | Reduced waste and environmental impact bohrium.com |

Exploration of Undiscovered Reactivity Profiles and Novel Derivatives

The functional groups of this compound—the imidazole ring, the primary alcohol, and the ethyl group—provide a rich landscape for chemical modification and the exploration of novel reactivity. Future research will aim to move beyond simple modifications to uncover unique chemical behaviors and synthesize derivatives with tailored properties.

Reactivity of the Methanol (B129727) Group: The primary alcohol is a key handle for derivatization. Future work will explore its oxidation to the corresponding aldehyde, a valuable intermediate for condensation reactions, and its conversion to esters and ethers to modulate solubility and biological activity.

Functionalization of the Imidazole Ring: The imidazole ring itself offers multiple sites for reaction. The N-H proton can be substituted to generate N-alkylated or N-arylated derivatives, which can alter the compound's steric and electronic properties. acs.org Furthermore, directed lithiation of the C4 position, followed by quenching with various electrophiles, could provide a route to novel di- and tri-substituted imidazoles, a strategy successfully employed for other bulky imidazole derivatives. nih.gov

Coordination Chemistry: The sp²-hybridized nitrogen atom of the imidazole ring is an excellent metal ligand. wikipedia.org Future studies will likely investigate the coordination of this compound with a variety of transition metals to create novel complexes. These complexes could be explored for applications in catalysis, bioinorganic chemistry, or as materials with interesting magnetic or optical properties. The methanol group could also participate in chelation, forming bidentate ligands that create stable metal complexes. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Reaction Site | Reaction Type | Potential Products |

|---|---|---|

| -CH₂OH Group | Oxidation | (5-ethyl-1H-imidazol-2-yl)carbaldehyde |

| Esterification | Ester derivatives (e.g., acetate (B1210297), benzoate) | |

| Etherification | Ether derivatives (e.g., methyl ether, benzyl ether) | |

| Imidazole N-H | Alkylation/Arylation | N-substituted this compound derivatives |

| Imidazole Ring | Metal Coordination | Transition metal complexes wikipedia.org |

Advancements in Characterization Methodologies for Complex Imidazole Structures

As more complex derivatives of this compound are synthesized, sophisticated characterization techniques will be essential to unambiguously determine their three-dimensional structures, conformations, and intermolecular interactions. While standard techniques like NMR, IR, and mass spectrometry remain fundamental, emerging research will increasingly rely on a combination of advanced experimental and computational methods. bohrium.com

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for assigning the complex spectra of novel derivatives. Nuclear Overhauser Effect (NOE) experiments can provide through-space information to determine stereochemistry and preferred conformations in solution.

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive solid-state structure of molecules and their coordination complexes. mdpi.com This technique is invaluable for understanding the precise bond lengths, angles, and intermolecular packing forces, such as hydrogen bonding, which are critical to the material's properties.

Cryogenic Infrared Spectroscopy: For studying weakly bound complexes and intricate hydrogen-bonding networks, advanced techniques like helium tagging infrared predissociation spectroscopy can provide highly detailed vibrational data, which, when paired with theoretical calculations, can elucidate subtle structural features. desy.de

The integration of these advanced methods will be paramount for establishing clear structure-property relationships for new materials derived from this compound.

Computational Design and Rational Development of Functional Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and development of new functional molecules. nih.gov These methods allow for the prediction of molecular properties before undertaking time-consuming and resource-intensive synthesis, enabling a more rational approach to the design of this compound derivatives.

Density Functional Theory (DFT): DFT calculations can predict a wide range of properties, including optimized molecular geometries, electronic structures (HOMO-LUMO energy gaps), and spectroscopic signatures (IR, NMR). bohrium.comnih.gov This information can be used to understand the reactivity of the molecule and to design derivatives with specific electronic or optical properties, such as for nonlinear optics (NLO) applications. acs.org

Molecular Docking and QSAR: For applications in medicinal chemistry, molecular docking can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can then be employed to build models that correlate chemical structure with biological activity, guiding the design of more potent and selective compounds. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of these molecules and their complexes over time. nih.gov For instance, MD can be used to assess the stability of a ligand-protein complex predicted by docking, providing a more complete picture of the potential interaction.

Table 3: Computational Tools for Designing Imidazole Derivatives

| Computational Method | Predicted Properties / Applications |

|---|---|

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, reaction mechanisms, spectroscopic data nih.govacs.org |

| Molecular Docking | Binding modes and affinities to biological targets (e.g., proteins) mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity to guide drug design mdpi.com |

| Molecular Dynamics (MD) Simulations | Stability of ligand-receptor complexes, conformational analysis nih.gov |

Expanding Applications in Fundamental Chemical Science and Technology

The unique structural features of this compound make it a promising platform for development across various scientific and technological domains. While current applications may be limited, future research is poised to unlock its potential in several key areas.

Medicinal Chemistry: The imidazole scaffold is a "privileged structure" found in numerous pharmaceuticals. nih.gov Derivatives of this compound could be investigated as novel anticancer, antifungal, antibacterial, or anti-inflammatory agents, following the successful development of other functionalized imidazoles. nih.govrjptonline.org

Biomimetic Chemistry: As a functionalized imidazole, this compound is an excellent precursor for creating ligands that mimic the active sites of metalloproteins, many of which feature histidine (an imidazole-containing amino acid) coordination to a metal center. nih.gov Such biomimetic complexes are crucial for studying enzyme mechanisms and developing novel catalysts.

Materials Science: The ability of imidazoles to self-assemble through hydrogen bonding and to coordinate with metals opens possibilities in materials science. Derivatives could be designed to form metal-organic frameworks (MOFs) or coordination polymers with applications in gas storage, separation, or catalysis. Furthermore, computational studies on similar heterocyclic systems suggest that appropriately substituted imidazole derivatives could exhibit significant nonlinear optical (NLO) properties, making them candidates for advanced optoelectronic materials. acs.org

The continued exploration of this compound and its derivatives promises to yield a wealth of new chemical knowledge and practical applications, reinforcing the enduring importance of the imidazole core in modern chemistry.

Q & A

Q. Table 1. Comparative Reactivity of Imidazole Derivatives

| Compound | Substituent Position | LogP | MIC (µg/mL) | Ref. |

|---|---|---|---|---|

| This compound | C5: Ethyl; C2: OH | 0.85 | 32 (E. coli) | |

| (5-Phenyl-1H-imidazol-2-yl)methanol | C5: Phenyl; C2: OH | 1.92 | 16 (E. coli) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.